molecular formula C13H13N3S B5765154 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine

1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine

Cat. No. B5765154
M. Wt: 243.33 g/mol
InChI Key: YLBZKNMFTZNRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine, also known as MTB or Metabotropic Glutamate Receptor 7 (mGluR7) agonist, is a chemical compound that has been extensively studied in scientific research. It has been found to have potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and drug addiction.

Mechanism of Action

1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine acts by selectively activating mGluR7, which in turn regulates the release of neurotransmitters such as glutamate and GABA. Activation of mGluR7 has been found to have a neuroprotective effect and can modulate various cellular processes such as synaptic plasticity, neuroinflammation, and oxidative stress.
Biochemical and Physiological Effects:
1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior, depression-like behavior, and drug-seeking behavior in animal models. 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine is its selectivity for mGluR7, which allows for more targeted and specific effects compared to non-selective compounds. 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has also been found to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine. One area of interest is the potential use of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective mGluR7 agonists based on the structure of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine. Additionally, further studies are needed to better understand the cellular and molecular mechanisms underlying the effects of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine.

Synthesis Methods

The synthesis of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine involves the reaction of 2-thienylmethylamine with 1-methyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine.

Scientific Research Applications

1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to be a potent and selective agonist of mGluR7, a subtype of metabotropic glutamate receptors that are widely expressed in the central nervous system.

properties

IUPAC Name

1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-16-9-15-12-7-10(4-5-13(12)16)14-8-11-3-2-6-17-11/h2-7,9,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBZKNMFTZNRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325164
Record name 1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809015
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine

CAS RN

488731-45-9
Record name 1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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